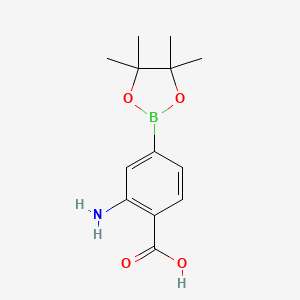

2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Description

Properties

IUPAC Name |

2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)8-5-6-9(11(16)17)10(15)7-8/h5-7H,15H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBIRUYBPAYAFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the reaction of 2-amino-4-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The amino group can be reduced to form the corresponding amine.

Substitution: The boronic ester group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Palladium-catalyzed cross-coupling reactions using reagents such as aryl halides or alkyl halides.

Major Products Formed

Oxidation: 2-Amino-4-boronic acid benzoic acid.

Reduction: 2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine.

Substitution: Various aryl or alkyl derivatives depending on the substituent used.

Scientific Research Applications

2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as sensing and drug delivery. The boronic ester group can interact with biological molecules, leading to changes in their structure and function. Additionally, the amino group can participate in hydrogen bonding and other interactions, further enhancing the compound’s reactivity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substitution patterns, boronate ester configurations, and functional groups.

Positional Isomers

Key isomers include:

Analysis :

- The 4-boronate isomer exhibits higher thermal stability (mp 227–232°C) compared to the 3-substituted analog, likely due to reduced steric hindrance .

- The amino group in the target compound introduces nucleophilic and chelating properties, differentiating it from non-amino analogs in drug design (e.g., prodrug activation via pH-sensitive boronate cleavage) .

Ring-System Variants

Compounds with alternative boronate or heterocyclic systems:

Analysis :

- Replacement of the dioxaborolane with a dioxan ring (e.g., 217197-05-2) eliminates boron’s cross-coupling utility but improves hydrolytic stability .

- Pyrazole-containing boronate esters (e.g., 1256359-15-5) demonstrate tailored pharmacokinetic profiles due to heterocyclic π-stacking interactions .

Functional Group Derivatives

Analysis :

- Methyl esterification of the carboxylic acid group (e.g., methyl 2-amino-4-boronate benzoate) masks polarity, enhancing bioavailability .

- Non-boron analogs (e.g., 24460-11-5) lack Suzuki coupling utility but retain aromatic acid functionality for applications like fluorescent probes .

Biological Activity

2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS: 2377609-54-4) is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

- Molecular Formula : C13H18BNO4

- Molecular Weight : 263.10 g/mol

- CAS Number : 2377609-54-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. Studies suggest that it may function as an inhibitor in specific protein-protein interactions (PPIs), particularly those involving cellular signaling pathways. For instance, its structural analogs have been shown to affect the Keap1-Nrf2 pathway, which is crucial for cellular responses to oxidative stress .

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapeutics. In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines, including HepG2 liver cancer cells. The viability of HepG2 cells decreased to less than 20% when treated with certain concentrations of the compound .

Binding Affinity Studies

Binding affinity studies utilizing surface plasmon resonance (SPR) have been conducted to evaluate the inhibitory effects of this compound on specific protein interactions. The results indicated that modifications to the compound's structure could enhance binding affinity and selectivity towards target proteins involved in tumor progression .

Case Study 1: HepG2 Cell Line

A study investigated the effects of this compound on HepG2 cells. The treatment resulted in a marked reduction in cell viability and induced apoptosis, suggesting its potential as an anticancer agent. The study also explored the molecular mechanisms behind these effects, focusing on oxidative stress markers and apoptotic pathways .

Case Study 2: Protein Interaction Inhibition

Another research effort focused on the inhibition of the Keap1-Nrf2 interaction by this compound. Variations in its chemical structure were tested for their potency as inhibitors. The findings revealed that certain modifications significantly increased the inhibitory activity against this critical pathway involved in cellular defense mechanisms against oxidative damage .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C13H18BNO4 |

| Molecular Weight | 263.10 g/mol |

| CAS Number | 2377609-54-4 |

| Anticancer Activity (HepG2) | Viability < 20% at 20 mg/L |

| Binding Affinity (Keap1-Nrf2) | Enhanced with modifications |

Q & A

Q. What are the recommended storage conditions for 2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid to ensure stability?

The compound should be stored under inert gas (nitrogen or argon) at 0–6°C to prevent degradation of the boronate ester moiety. Similar dioxaborolane derivatives are documented to require cold storage and protection from moisture to maintain structural integrity .

Q. What spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is critical for confirming the boronate ester structure and amino group position. Infrared (IR) spectroscopy can validate carboxylic acid and amine functionalities. High-resolution mass spectrometry (HRMS) is recommended for molecular weight confirmation. TLC and column chromatography (e.g., hexane/EtOAc gradients) are standard for purity assessment .

Q. What safety precautions are necessary when handling this compound?

Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles. Avoid skin contact, as boronate esters and aromatic amines may cause irritation. Follow protocols for chemical waste disposal, particularly for halogenated by-products .

Q. What solvents are suitable for recrystallization or reaction media?

Ethanol, methanol, or ethyl acetate are commonly used for recrystallization due to the compound’s moderate polarity. For Suzuki-Miyaura coupling, anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere is advised to stabilize the boronate ester .

Advanced Research Questions

Q. How can competing side reactions (e.g., protodeboronation) be minimized during Suzuki-Miyaura coupling?

Optimize reaction conditions by using Pd catalysts with strong transmetallation activity (e.g., Pd(PPh₃)₄) and mild bases (e.g., K₂CO₃). Maintain anhydrous conditions and degas solvents to prevent hydrolysis of the boronate ester. Lower reaction temperatures (e.g., 60°C) may reduce decomposition .

Q. What strategies improve synthetic yield in multi-step syntheses involving this compound?

Introduce protecting groups (e.g., tert-butoxycarbonyl (Boc) for the amine) to prevent unwanted side reactions. Use sequential coupling steps with intermediate purification (e.g., flash chromatography). Monitor reaction progress via TLC or LC-MS to isolate intermediates before boronate ester degradation occurs .

Q. How does the electronic nature of the boronate ester influence cross-coupling reactivity?

The tetramethyl dioxaborolane group enhances stability and electron density at the boron center, favoring transmetallation in Suzuki reactions. Electron-withdrawing groups on the benzoic acid scaffold may reduce reactivity, requiring optimization of catalyst loading or reaction time .

Q. What are common impurities, and how can they be resolved during synthesis?

Hydrolysis products (e.g., free boronic acid) and regioisomers may form. Use reverse-phase HPLC with UV detection (λ = 254 nm) for impurity profiling. Adjust mobile phase pH (e.g., 0.1% trifluoroacetic acid) to resolve carboxylic acid derivatives. Epimeric by-products (if present) may require chiral column chromatography .

Q. How can the compound’s stability under varying pH conditions be evaluated?

Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy or LC-MS. The boronate ester is typically stable in neutral to slightly acidic conditions but hydrolyzes rapidly under strong acidic or basic conditions .

Methodological Notes

- Data Contradictions : lists conflicting melting points (mp) for similar boronate esters (e.g., 206–211°C vs. 227–232°C). Verify purity via DSC and ensure consistent crystallization protocols.

- Advanced Analytics : For mechanistic studies, use DFT calculations to model the boronate ester’s electronic structure and predict reactivity trends in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.